BRD4-BD1 Inhibition vs. Analog 9u
In a direct head-to-head comparison using the AlphaScreen assay, SDR-04 (designated as compound 9d in the original publication) inhibited BRD4-BD1 by 40% at a concentration of 60 μM, whereas the structurally related analog 9u achieved only 17% inhibition under identical assay conditions [1]. Another analog, 9w, showed intermediate activity with 32% inhibition at the same concentration [1]. This quantitative comparison establishes SDR-04 as the superior BRD4-BD1 inhibitor among the most potent members of this 3-methyl-1H-indazole series.
| Evidence Dimension | BRD4-BD1 inhibition rate at fixed concentration |
|---|---|
| Target Compound Data | 40% inhibition at 60 μM |
| Comparator Or Baseline | Analog 9u: 17% inhibition at 60 μM; Analog 9w: 32% inhibition at 60 μM |
| Quantified Difference | SDR-04 exhibits 2.35-fold higher inhibition than 9u and 1.25-fold higher than 9w |
| Conditions | AlphaScreen assay; BRD4-BD1 protein; concentration 60 μM |
Why This Matters
This direct comparative data enables researchers to select the most potent available compound within this specific chemical series for BRD4-BD1 inhibition studies.
- [1] Huang, W., et al. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors. Bioorganic & Medicinal Chemistry, 2021, 52, 116513. View Source
